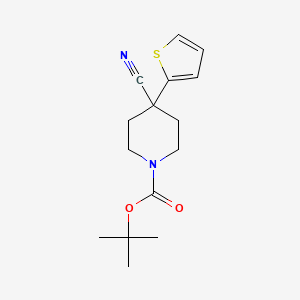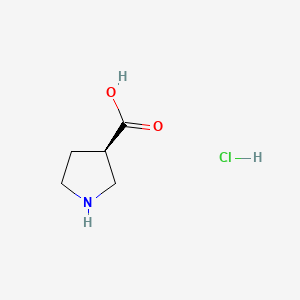
Chlorhydrate de N-alpha-méthyl-L-lysine
Vue d'ensemble
Description
N-alpha-Methyl-L-lysine hydrochloride: is a derivative of the amino acid lysine. It is characterized by the presence of a methyl group attached to the alpha nitrogen of the lysine molecule.
Applications De Recherche Scientifique
Chemistry: N-alpha-Methyl-L-lysine hydrochloride is used as a building block in the synthesis of peptides and proteins. Its unique structure allows for the creation of modified peptides with specific properties .
Biology: In biological research, this compound is used to study protein methylation and its effects on cellular processes. It serves as a model compound to investigate the role of methylation in gene expression and protein function .
Medicine: It is explored as a potential therapeutic agent for diseases related to protein methylation dysregulation .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-alpha-Methyl-L-lysine hydrochloride can be synthesized through several methods. One common approach involves the methylation of L-lysine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of N-alpha-Methyl-L-lysine hydrochloride often involves large-scale synthesis using automated reactors. The process includes the methylation of L-lysine followed by purification steps such as crystallization and filtration to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-alpha-Methyl-L-lysine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its original lysine form.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized lysine derivatives .
Mécanisme D'action
The mechanism of action of N-alpha-Methyl-L-lysine hydrochloride involves its interaction with specific molecular targets. The methylation of lysine residues in proteins can affect their structure and function, leading to changes in cellular processes. This compound can modulate gene expression, protein-protein interactions, and enzymatic activities through its effects on lysine methylation .
Comparaison Avec Des Composés Similaires
- N-epsilon-Methyl-L-lysine hydrochloride
- N-alpha-Acetyl-L-lysine methyl ester
- N-epsilon, N-epsilon-Dimethyl-L-lysine monohydrochloride
Comparison: N-alpha-Methyl-L-lysine hydrochloride is unique due to its specific methylation at the alpha position. This distinguishes it from other methylated lysine derivatives, which may have methyl groups at different positions or additional functional groups. The unique structure of N-alpha-Methyl-L-lysine hydrochloride allows it to interact with specific molecular targets and pathways, making it valuable for research and industrial applications .
Propriétés
IUPAC Name |
(2S)-6-amino-2-(methylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKQYOOMILVOV-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716912 | |
| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-28-3 | |
| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nα-Methyl-L-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)








![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)


![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)

